molecular formula C5HBrF3N B2740668 3-Bromo-2,4,6-trifluoropyridine CAS No. 41404-67-5

3-Bromo-2,4,6-trifluoropyridine

Cat. No.: B2740668
CAS No.: 41404-67-5
M. Wt: 211.969
InChI Key: SPKNJYDIRCHCHG-UHFFFAOYSA-N
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Description

3-Bromo-2,4,6-trifluoropyridine is a fluorinated pyridine derivative characterized by the presence of bromine and three fluorine atoms on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

3-Bromo-2,4,6-trifluoropyridine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4,6-trifluoropyridine typically involves the bromination and fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction of pentafluoropyridine with bromine sources under controlled conditions . The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane and may involve catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4,6-trifluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or amines in solvents such as DMF or DMSO.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,4,6-trifluoropyridine is unique due to the presence of both bromine and multiple fluorine atoms, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.

Properties

IUPAC Name

3-bromo-2,4,6-trifluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrF3N/c6-4-2(7)1-3(8)10-5(4)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKNJYDIRCHCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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